molecular formula C10H5ClF3N3O2 B11778920 5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11778920
M. Wt: 291.61 g/mol
InChI Key: NRKYPQFHHQMGPN-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by the presence of a triazole ring, a carboxylic acid group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by the introduction of the chloro and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring and the trifluoromethylphenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluorophenylboronic acid: Another compound with a similar structure but different functional groups.

    5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-furancarboxaldehyde: A related compound with a furfural group instead of a triazole ring.

Uniqueness

5-Chloro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H5ClF3N3O2

Molecular Weight

291.61 g/mol

IUPAC Name

5-chloro-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H5ClF3N3O2/c11-8-7(9(18)19)15-17(16-8)6-4-2-1-3-5(6)10(12,13)14/h1-4H,(H,18,19)

InChI Key

NRKYPQFHHQMGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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